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Executive Summary

The annexin protein family is characterized by a conserved C-terminal core domain
responsible for calcium-dependent phospholipid binding and a highly variable N-terminal
domain. This N-terminal "head" region is the primary determinant of the functional specificity of
each annexin, governing their unique interactions with protein partners, their subcellular
localization, and their involvement in a diverse array of cellular processes. This technical guide
provides a comprehensive overview of the structural and functional diversity of the annexin N-
terminal domain, with a focus on its role in cellular signaling and its modulation by post-
translational modifications. Detailed experimental protocols for studying the N-terminal domain
and quantitative data on its interactions are presented to facilitate further research and
therapeutic development.

Introduction: The Annexin N-Terminal Domain as a
Hub of Functional Specificity

Annexins are a superfamily of calcium-regulated, phospholipid-binding proteins found across
all eukaryotic kingdoms.[1] While the C-terminal core, composed of four (or eight in annexin
A6) homologous repeats, mediates the canonical calcium-dependent binding to negatively
charged phospholipids, the N-terminal domain is unique in length and amino acid sequence for
each annexin.[1] This variability is the basis for the diverse biological functions attributed to

© 2025 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b1180172?utm_src=pdf-interest
https://www.benchchem.com/product/b1180172?utm_src=pdf-body
https://www.benchchem.com/product/b1180172?utm_src=pdf-body
https://www.benchchem.com/product/b1180172?utm_src=pdf-body
https://www.benchchem.com/product/b1180172?utm_src=pdf-body
https://www.benchchem.com/product/b1180172?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3588008/
https://www.benchchem.com/product/b1180172?utm_src=pdf-body
https://www.benchchem.com/product/b1180172?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3588008/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

different annexins, ranging from membrane trafficking and organization to cell signaling and
apoptosis.[2][3] The N-terminal domain protrudes from the concave side of the core and acts as
a crucial interface for protein-protein interactions and a site for regulatory post-translational
modifications (PTMs).[2]

Structural Diversity of the N-Terminal Domain

The length of the annexin N-terminal domain varies significantly, from just a few amino acids to
over 200 residues. This structural diversity dictates the mode of interaction with other proteins
and the regulatory mechanisms at play.

e Short N-termini: Annexins with short N-terminal domains, such as annexin A5, often have
this region interacting with the core domain, contributing to the overall stability of the protein.

[1]

¢ Long N-termini: Annexins with long N-terminal domains, like annexin A1, A2, and A7, utilize
this extended region to engage with specific protein partners, thereby forming signaling
complexes and mediating distinct cellular functions.[3][4]

A key structural feature of several annexin N-terminal domains is the presence of alpha-helical
regions that can undergo significant conformational changes upon calcium binding to the core
domain. For instance, in the absence of calcium, the N-terminal helix of annexin Al is tucked
into the core domain. Upon calcium binding, a conformational change exposes this helix,
making it available for interactions with other proteins, such as S100A11.

Functional Diversity Mediated by the N-Terminal
Domain

The unique N-terminal sequences of annexins are central to their specific functions. This is
primarily achieved through two mechanisms: interaction with protein partners and regulation by
post-translational modifications.

Protein-Protein Interactions

The N-terminal domain serves as a docking site for a variety of proteins, most notably the S100
family of calcium-binding proteins. These interactions are critical for the formation of
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heterotetrameric complexes that can bridge two membranes or link membranes to the

cytoskeleton.

Annexin A1-S100A11 Interaction: The N-terminus of annexin Al binds to S100A11l in a
calcium-dependent manner. This interaction is implicated in processes such as membrane
repair and the regulation of inflammatory responses.

Annexin A2-S100A10 (p11) Interaction: The N-terminal of annexin A2 forms a high-affinity
complex with S100A10. This heterotetramer (Allt) is crucial for a variety of cellular

processes, including fibrinolysis, endocytosis, and exocytosis.[3] The interaction is so stable
that S100A10 is often found associated with annexin A2 in a calcium-independent manner.

[5]

Post-Translational Modifications (PTMs)

The N-terminal domain is a hotspot for various PTMs that dynamically regulate annexin

function, localization, and interaction with other molecules.[3][4]

Phosphorylation: Phosphorylation of serine and tyrosine residues in the N-terminal domain is
a key regulatory mechanism. For example, phosphorylation of annexin A1 on Ser-27 by
protein kinase C (PKC) modulates its interaction with its receptor and its role in inflammation.
[6] Similarly, phosphorylation of annexin A2 at Tyr-23 by Src kinase is important for its role in
cell signaling and membrane trafficking.[7]

Acetylation: N-terminal acetylation of annexin A2 is necessary for its high-affinity interaction
with S100A10.[4]

Ubiquitination and SUMOylation: These modifications can regulate the stability and
localization of annexins.

Proteolytic Cleavage: The N-terminal domain can be subject to proteolytic cleavage,
generating bioactive peptides or altering the function of the remaining protein. For example,
cleavage of the annexin A1 N-terminus releases anti-inflammatory peptides.|[3]

Quantitative Data on N-Terminal Domain
Interactions
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The binding affinities of annexin N-terminal domains for their partners are crucial for

understanding their biological function. The following tables summarize key quantitative data

from the literature.

Binding

Dissociation

Annexin Technique Reference(s)
Partner Constant (Kd)
Isothermal
Annexin Al S100A11 Titration 5+£2uM [8]
Calorimetry
Isothermal
Annexin A2 S100A10 (p11) Titration 13 nM [9][10]
Calorimetry
Isothermal
Annexin A2 S100A4 Titration 5uM [9][10]
Calorimetry
_ NMR
Annexin A2 S100A11 3.3£0.6 uM [5]
Spectroscopy
Phosphatidylinos ]
] Liposome Co-
) itol 4,5- ) ) ~5 uM (half-
Annexin A2 sedimentation 11]

bisphosphate
(PtdIns(4,5)P2)

say

maximal binding)

Table 1: Binding Affinities of Annexin N-Terminal Domains with Protein and Lipid Partners.
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Kinase/Enzym

Functional

Annexin Modification Reference(s)
e Effect
Modulates anti-
) Phosphorylation Protein Kinase C  inflammatory
Annexin Al o [6]
(Ser-27) (PKC) activity and
receptor binding.
Regulates
) Phosphorylation ) membrane
Annexin A2 Src Kinase o [7]
(Tyr-23) trafficking and
signaling.
Essential for
Acetylation (N- high-affini
Annexin A2 y ( Unknown .g ) v [4]
terminus) binding to
S100A10.

Table 2: Key Post-Translational Modifications of Annexin N-Terminal Domains and their

Functional Consequences.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the annexin

N-terminal domain.

Protein Expression and Purification of Recombinant

Annexins

Objective: To produce pure, recombinant annexin proteins for in vitro assays.

Methodology:

o Cloning: The cDNA encoding the annexin of interest is cloned into a suitable bacterial

expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., GST or His-tag)

for purification.
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Expression: The expression vector is transformed into a suitable E. coli strain (e.qg.,
BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to
inoculate a larger volume of culture medium. Protein expression is induced by the addition of
isopropyl B-D-1-thiogalactopyranoside (IPTG) when the culture reaches the mid-logarithmic
growth phase.

Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer containing
protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is
loaded onto an affinity chromatography column (e.qg., Glutathione-Sepharose for GST-tagged
proteins or Ni-NTA agarose for His-tagged proteins).

Washing and Elution: The column is washed extensively with wash buffer to remove non-
specifically bound proteins. The tagged annexin is then eluted using a specific eluting agent
(e.g., reduced glutathione for GST-tags or imidazole for His-tags).

Tag Cleavage (Optional): If required, the affinity tag can be removed by incubation with a
specific protease (e.g., thrombin or TEV protease) for which a cleavage site is engineered
between the tag and the annexin sequence.

Further Purification: The protein is further purified by size-exclusion chromatography to
remove the cleaved tag, protease, and any remaining impurities.

Quality Control: The purity and concentration of the recombinant annexin are assessed by
SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

In Vitro Phosphorylation Assay

Objective: To determine if an annexin is a substrate for a specific kinase and to produce
phosphorylated annexin for functional studies.

Methodology:

e Reaction Setup: In a microcentrifuge tube, combine the purified recombinant annexin, the
active kinase of interest, and kinase reaction buffer containing ATP and MgCI2. A typical
reaction volume is 25-50 pL.
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 Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually
30°C) for a specified time (e.g., 30-60 minutes).

o Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5
minutes.

e Analysis by Phos-tag™ SDS-PAGE: a. Prepare a polyacrylamide gel containing Phos-tag™
acrylamide and ZnClI2 or MnCI2 according to the manufacturer's instructions. Phos-tag™ is a
molecule that specifically binds to phosphate groups, causing a mobility shift of
phosphorylated proteins during electrophoresis.[12][13][14][15][16] b. Load the reaction
samples onto the Phos-tag™ gel and perform electrophoresis. c. Visualize the proteins by
Coomassie staining or perform a Western blot using an antibody against the annexin. A
band shift upwards indicates phosphorylation.

o Analysis by Mass Spectrometry: a. For identification of phosphorylation sites, the band
corresponding to the phosphorylated annexin can be excised from a regular SDS-PAGE gel,
subjected to in-gel tryptic digestion, and the resulting peptides analyzed by mass
spectrometry (LC-MS/MS).[17][18][19][20]

Lipid Binding Assay (Liposome Co-sedimentation)

Objective: To assess the calcium-dependent binding of an annexin to phospholipids.
Methodology:

e Liposome Preparation: Prepare small unilamellar vesicles (SUVSs) or large unilamellar
vesicles (LUVs) with the desired phospholipid composition (e.g., phosphatidylcholine (PC) as
a neutral lipid and phosphatidylserine (PS) as a negatively charged lipid) by extrusion or
sonication.

» Binding Reaction: In a microcentrifuge tube, incubate the purified recombinant annexin with
the prepared liposomes in a binding buffer containing a defined concentration of CaClz2.
Include control reactions with no calcium (add EGTA) and no liposomes.

 Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes)
to allow binding to reach equilibrium.
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» Centrifugation: Pellet the liposomes and any bound protein by ultracentrifugation (e.qg.,
100,000 x g for 30 minutes).

e Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet
(containing liposomes and bound protein). Resuspend the pellet in the same volume of
binding buffer.

o SDS-PAGE and Densitometry: Analyze equal volumes of the supernatant and resuspended
pellet fractions by SDS-PAGE. Stain the gel with Coomassie Brilliant Blue and quantify the
amount of protein in each fraction using densitometry to determine the percentage of bound
protein.

Protein-Protein Interaction Analysis
Objective: To investigate the interaction between an annexin and a putative binding partner in
a cellular context.[21][22][23][24][25]

Methodology:

o Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer
containing protease and phosphatase inhibitors.

e Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads to remove
proteins that non-specifically bind to the beads.

e Immunoprecipitation: Add a primary antibody specific to the "bait" protein (either the annexin
or its putative partner) to the pre-cleared lysate and incubate to form antibody-antigen
complexes.

o Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen
complexes.

o Washing: Pellet the beads and wash them several times with lysis buffer to remove non-
specifically bound proteins.

e Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by
boiling in SDS-PAGE sample buffer.
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o Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies
against both the "bait" and the putative "prey" proteins. The presence of the "prey" protein in
the eluate indicates an interaction.

Objective: To confirm a direct interaction between two purified proteins in vitro.[26][27][28]

Methodology:

Bait Immobilization: Immobilize a purified, tagged "bait" protein (e.g., GST-annexin N-
terminal domain) onto affinity beads (e.g., glutathione-agarose).

 Incubation with Prey: Incubate the immobilized bait protein with a purified "prey" protein.
e Washing: Wash the beads extensively to remove unbound prey protein.
o Elution: Elute the bait-prey complex from the beads.

e Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western
blotting to detect the presence of the prey protein.

Objective: To quantitatively determine the thermodynamic parameters of a protein-protein or
protein-lipid interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (AH).
[81[29][30][31]

Methodology:

Sample Preparation: Prepare highly pure and concentration-matched solutions of the two
interacting molecules in the same buffer.

e ITC Experiment: One molecule (the "ligand") is loaded into the injection syringe, and the
other (the "macromolecule”) is placed in the sample cell of the calorimeter. The ligand is then
titrated into the macromolecule solution in a series of small injections.

o Data Acquisition: The heat change associated with each injection is measured.

o Data Analysis: The resulting data are plotted as heat change per injection versus the molar
ratio of the ligand to the macromolecule. This binding isotherm is then fitted to a suitable
binding model to determine the thermodynamic parameters.
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Objective: To measure the kinetics of a biomolecular interaction in real-time, providing
association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation
constant (Kd) can be calculated.[32][33][34]

Methodology:

» Ligand Immobilization: One interacting partner (the "ligand") is immobilized on the surface of
a sensor chip. For lipid interactions, liposomes can be captured on a lipophilic sensor chip.

e Analyte Injection: The other interacting partner (the "analyte") is flowed over the sensor
surface.

» Signal Detection: The binding of the analyte to the immobilized ligand causes a change in
the refractive index at the sensor surface, which is detected as a change in the SPR signal
(measured in response units, RU).

o Data Analysis: The association and dissociation phases of the interaction are monitored over
time. These sensorgrams are then fitted to kinetic models to determine the rate constants
and binding affinity.

Signaling Pathways and Workflows

The diverse functions of the annexin N-terminal domain are executed through complex
signaling pathways and can be investigated using systematic experimental workflows.

Signaling Pathways

/ Nodes ANXA1 [label="Annexin A1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FPR2_ALX
[label="FPR2/ALX Receptor", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC
[label="PLC", fillcolor="#FBBCO05", fontcolor="#202124"]; PIP2 [label="PIP2",
fillcolor="#FBBCO05", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853",
fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"];
Ca_release [label="Ca?* Release\n(from ER)", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK
[label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular
Response\n(e.g., Anti-inflammation)”, shape=ellipse, fillcolor="#4285F4",
fontcolor="#FFFFFF"];

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.researchgate.net/publication/281626030_Annexin_A5_Binding_and_Rebinding_to_Mixed_Phospholipid_Monolayers_Studied_by_SPR_and_AFM
https://pubmed.ncbi.nlm.nih.gov/16584720/
https://m.youtube.com/watch?v=LM9FN6ODPFw
https://www.benchchem.com/product/b1180172?utm_src=pdf-body
https://www.benchchem.com/product/b1180172?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

/ Edges ANXAL -> FPR2_ALX [label="Binds"]; FPR2_ALX -> PLC [label="Activates"]; PLC ->
PIP2 [label="Hydrolyzes"]; PIP2 -> IP3 [arrowhead=none]; PIP2 -> DAG [arrowhead=none];
IP3 -> Ca_release [label="Induces"]; DAG -> PKC [label="Activates"]; PKC -> ERK
[label="Activates"]; ERK -> Cellular_Response [label="Leads t0"]; Ca_release ->
Cellular_Response [label="Contributes t0"]; } Annexin Al Signaling Pathway

/l Edges ANXA2_mono -> ANXA2_pl11; pll -> ANXA2_pl11; ANXA2_pll ->tPA
[label="Recruits"]; ANXA2_pl1l -> Plasminogen [label="Recruits"]; {tPA, Plasminogen} ->
Plasmin [label="Conversion"]; Plasmin -> Fibrinolysis [label="Mediates"];

Fibrinolysis [label="Fibrinolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Annexin A2-Mediated Fibrinolysis

Experimental Workflows

I/l Nodes Hypothesis [label="Hypothesis:\nN-terminal domain of Annexin X\ninteracts with
Protein Y", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cloning [label="Clone &
Express\nGST-AnX-NTD and Protein Y", fillcolor="#FBBCO05", fontcolor="#202124"];
Purification [label="Purify Proteins", fillcolor="#FBBCO05", fontcolor="#202124"]; PullDown
[label="GST Pull-down Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; ColP [label="Co-
immunoprecipitation\nfrom cell lysate", fillcolor="#34A853", fontcolor="#FFFFFF"],
WB_PullDown [label="Western Blot for Protein Y", shape=parallelogram, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; WB_ColP [label="Western Blot for\nAnnexin X and Protein Y",
shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Interaction_Confirmed
[label="Direct Interaction Confirmed", shape=ellipse, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; ITC_SPR [label="Quantitative Analysis\n(ITC or SPR)",
fillcolor="#FBBCO05", fontcolor="#202124"]; Binding_Kinetics [label="Determine Binding
Affinity\nand Kinetics (Kd, ka, kd)", shape=parallelogram, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on Interaction", shape=ellipse,
fillcolor="#4285F4", fontcolor="#FFFFFF"];

/l Edges Hypothesis -> Cloning; Cloning -> Purification; Purification -> PullDown; Purification ->
ITC_SPR; Hypothesis -> ColP; PullDown -> WB_PullDown; ColP -> WB_ColP; WB_PullDown
-> Interaction_Confirmed; WB_ColP -> Interaction_Confirmed; Interaction_Confirmed ->
ITC_SPR; ITC_SPR -> Binding_Kinetics; Binding_Kinetics -> Conclusion; } Workflow for
Protein Interaction
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// Nodes Hypothesis [label="Hypothesis:\\nAnnexin X is phosphorylated\nupon cell stimulation",
shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Treatment [label="Treat cells
with/without stimulus”, fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="Cell Lysis",
fillcolor="#FBBCO05", fontcolor="#202124"]; PhosTag [label="Phos-tag™ SDS-PAGE\nand
Western Blot", fillcolor="#34A853", fontcolor="#FFFFFF"]; Band_Shift [label="Observe Band
Shift", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Phosphorylation_Confirmed [label="Phosphorylation Confirmed", shape=ellipse,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; IP [label="Immunoprecipitate Annexin X",
fillcolor="#FBBCO05", fontcolor="#202124"]; MS_Analysis [label="Mass Spectrometry\n(LC-
MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Site_Identification [label="Identify
Phosphorylation Site(s)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Conclusion [label="Conclusion on PTM", shape=ellipse, fillcolor="#4285F4",
fontcolor="#FFFFFF"];

/I Edges Hypothesis -> Cell_Treatment; Cell_Treatment -> Lysis; Lysis -> PhosTag; Lysis -> IP;
PhosTag -> Band_Shift; Band_Shift -> Phosphorylation_Confirmed; IP -> MS_Analysis;
MS_Analysis -> Site_Identification; Site_Identification -> Conclusion;
Phosphorylation_Confirmed -> Conclusion; } Workflow for PTM Analysis

Conclusion and Future Directions

The N-terminal domain of annexin proteins is a key determinant of their functional diversity. Its
ability to engage in specific protein-protein interactions and undergo a wide range of post-
translational modifications allows annexins to participate in a vast array of cellular processes. A
thorough understanding of the structure-function relationships of the N-terminal domain is
crucial for elucidating the precise roles of each annexin in health and disease. The
experimental approaches outlined in this guide provide a robust framework for investigating
these complex proteins. Future research should focus on the dynamic interplay of different
PTMs in regulating N-terminal domain function and on the development of therapeutic
strategies that specifically target the unique N-terminal domains of annexins implicated in
disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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